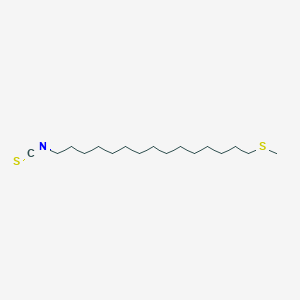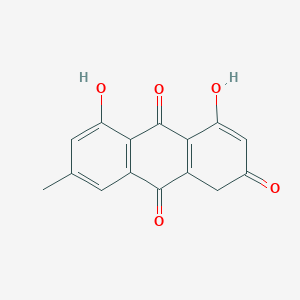
Benzo(e)pyrene-4-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(e)pyrene-4-acetic acid is a derivative of benzo(e)pyrene, a polycyclic aromatic hydrocarbon (PAH) PAHs are known for their complex ring structures and are often found in fossil fuels, wood smoke, and other organic materials
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzo(e)pyrene-4-acetic acid typically involves the oxidation of pyrene derivatives. One common method includes the Friedel-Crafts alkylation of hexahydro-γ-oxo-4-pyrenebutanoic acid, followed by decarboxylation and cyclization to yield benzo(e)pyrene . The reaction conditions often involve the use of catalysts such as ruthenium salts and oxidizing agents at elevated temperatures.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis and the need for specialized equipment and conditions. advancements in catalytic processes and organic synthesis techniques may pave the way for more efficient production methods in the future.
Análisis De Reacciones Químicas
Types of Reactions
Benzo(e)pyrene-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Friedel-Crafts alkylation and acylation using aluminum chloride as a catalyst.
Major Products
The major products of these reactions include oxygenated derivatives, dihydro compounds, and various substituted benzo(e)pyrene derivatives .
Aplicaciones Científicas De Investigación
Benzo(e)pyrene-4-acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential role in drug development and as a model compound for studying carcinogenic PAHs.
Mecanismo De Acción
The mechanism of action of benzo(e)pyrene-4-acetic acid involves its interaction with cellular components. The compound can undergo metabolic activation to form reactive intermediates that bind covalently to DNA, leading to mutations and potential carcinogenic effects. The primary molecular targets include cytochrome P450 enzymes, which facilitate the formation of these reactive intermediates .
Comparación Con Compuestos Similares
Similar Compounds
Benzo(a)pyrene: Another PAH with similar structure but different biological activity.
Dibenzopyrenes: Compounds with additional fused rings, leading to different chemical properties.
Naphthopyrenes: PAHs with naphthalene units fused to the pyrene core
Uniqueness
Benzo(e)pyrene-4-acetic acid is unique due to its specific acetic acid functional group, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Número CAS |
113779-20-7 |
|---|---|
Fórmula molecular |
C22H14O2 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
2-benzo[e]pyren-4-ylacetic acid |
InChI |
InChI=1S/C22H14O2/c23-20(24)12-14-11-13-5-3-9-18-16-6-1-2-7-17(16)19-10-4-8-15(14)22(19)21(13)18/h1-11H,12H2,(H,23,24) |
Clave InChI |
CFSBBABQWJROBP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C4C(=CC=C3)C(=CC5=C4C2=CC=C5)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate](/img/structure/B14299907.png)



![4-Methyl-6-[(E)-(1,3-thiazol-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14299921.png)
![4-[(2-Fluorodecyl)oxy]phenyl 4-(heptyloxy)benzoate](/img/structure/B14299924.png)
![Ethoxy(oxo)-N-[(pyridin-4-yl)methyl]methanamine N-oxide](/img/structure/B14299925.png)






![4-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14299982.png)
